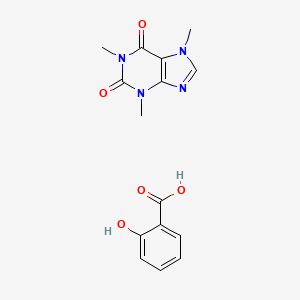
Caffeine salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine salicylate is a compound formed by the reaction of caffeine, a central nervous system stimulant, with salicylic acid, an anti-inflammatory agent
准备方法
Synthetic Routes and Reaction Conditions
Caffeine salicylate can be synthesized by reacting caffeine with salicylic acid. The typical procedure involves dissolving caffeine and salicylic acid in a solvent such as toluene and warming the mixture on a steam bath until the reaction is complete . The reaction conditions are relatively mild, making it a straightforward synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of solvents and controlled reaction conditions would be optimized for large-scale production.
化学反应分析
Types of Reactions
Caffeine salicylate undergoes various chemical reactions, including:
Oxidation: The salicylate moiety can undergo oxidation, altering the compound’s properties.
Reduction: Reduction reactions can modify the caffeine component.
Substitution: Both caffeine and salicylic acid components can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of salicylic acid, while substitution reactions can introduce new functional groups to the caffeine or salicylic acid moieties.
科学研究应用
Caffeine salicylate has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between caffeine and salicylic acid derivatives.
Medicine: The compound’s combined stimulant and anti-inflammatory properties make it a subject of interest for developing new therapeutic agents.
作用机制
Caffeine salicylate exerts its effects through the combined mechanisms of caffeine and salicylic acid. Caffeine acts as a central nervous system stimulant by inhibiting phosphodiesterase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, and antagonizing adenosine receptors . Salicylic acid, on the other hand, exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .
相似化合物的比较
Similar Compounds
Sodium salicylate: Similar to caffeine salicylate, sodium salicylate combines salicylic acid with sodium, enhancing its solubility and anti-inflammatory properties.
Magnesium salicylate: This compound also combines salicylic acid with magnesium, providing anti-inflammatory and analgesic effects.
Choline salicylate: Combines salicylic acid with choline, used for its anti-inflammatory and pain-relieving properties.
Uniqueness
This compound is unique due to its combination of stimulant and anti-inflammatory properties
Conclusion
This compound is a fascinating compound that combines the properties of caffeine and salicylic acid Its synthesis is straightforward, and it undergoes various chemical reactions that can be harnessed for different applications
属性
CAS 编号 |
5743-22-6 |
|---|---|
分子式 |
C15H16N4O5 |
分子量 |
332.31 g/mol |
IUPAC 名称 |
2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10) |
InChI 键 |
SVXXBCDDJXZXOZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





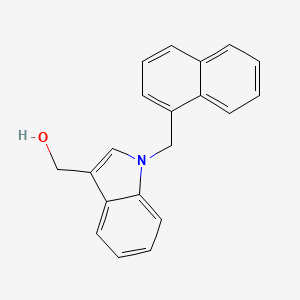
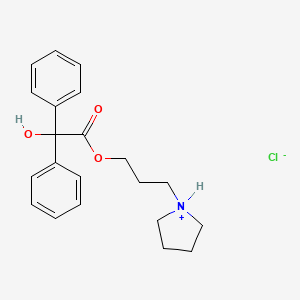

![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
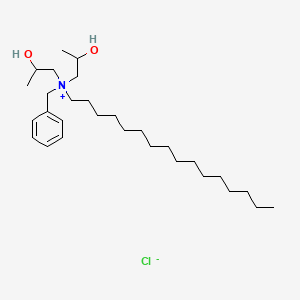
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
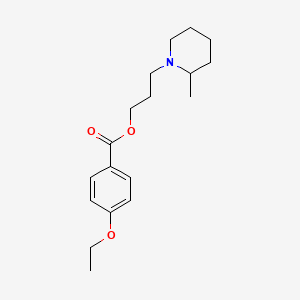
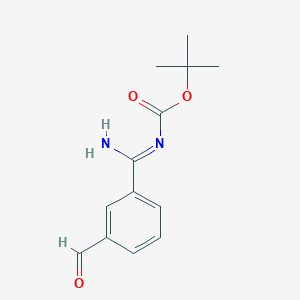
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

